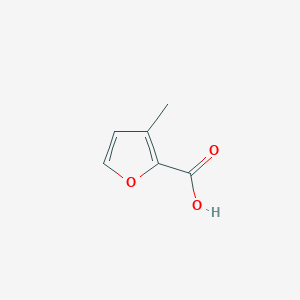

3-Methyl-2-furoic acid

Descripción general

Descripción

3-Methyl-2-furoic acid (3MFA) is a naturally occurring organic compound that is part of the furoic acid family. It is a colorless, crystalline solid with a melting point of 114-116°C. 3MFA is found in a variety of plants, including apples, onions, and wheat. It is also used in some cosmetics and food products as a preservative and flavoring agent. 3MFA has been studied extensively for its potential therapeutic applications and is of particular interest due to its ability to modulate the activity of enzymes involved in the metabolism of lipids and carbohydrates.

Aplicaciones Científicas De Investigación

Birch Reduction of Heterocyclic Carboxylic Acids : Kinoshita, Miyano, and Miwa (1975) described the Birch reduction of 3-furoic acid, resulting in 2,3-dihydro-3-furoic acid. This research contributes to our understanding of the reduction mechanisms of aromatic carboxylic acids and their applications in synthetic chemistry (Kinoshita, Miyano, & Miwa, 1975).

Decarboxylation and Esterification : Burness (2003) explored the decarboxylation and esterification of 3-Methyl-2-furoic acid and 3-methylfuran, providing insights into the chemical transformations of substituted monobasic acids (Burness, 2003).

Electron Attachment to Carboxylated Furan : Zawadzki, Luxford, and Kočišek (2020) studied how carboxylation affects the stability of the furan ring upon resonant electron attachment. This research is significant for understanding the electron and proton transfer reactions in carboxylated furans (Zawadzki, Luxford, & Kočišek, 2020).

Synthesis of 2-Substituted-3-Furoic Acids : Yu, Beese, and Keay (1992) reported an improved synthesis method for various 2-substituted-3-furoic acids, crucial for synthetic applications involving Diels–Alder reactions with electron-withdrawing groups (Yu, Beese, & Keay, 1992).

Formation of Furan in Food : Delatour et al. (2020) investigated the thermal degradation of 2-furoic acid as a pathway in the formation of furan in food, particularly in the context of coffee roasting. This is relevant for understanding the chemical processes in food processing and safety (Delatour et al., 2020).

Honey Analysis : Nozal et al. (2001) developed a method for analyzing compounds including 2-furoic acid in honey, contributing to food quality and safety analysis (Nozal et al., 2001).

Stereoselective Reduction in Chemistry : Donohoe et al. (2000) attached chiral auxiliaries to 3-methyl-2-furoic acid to assess their performance in the Birch reduction, important for stereoselective synthesis in organic chemistry (Donohoe, Calabrese, Stevenson, & Ladduwahetty, 2000).

Mecanismo De Acción

Target of Action

3-Methyl-2-furoic acid is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are heteroaryl carboxylic acids and aryl bromides . These targets play a crucial role in the formation of arylated heterocycles .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-2-furoic acid are primarily related to the synthesis of arylated heterocycles . The compound’s action can lead to the production of high-value chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .

Pharmacokinetics

It is known that the compound has a molecular weight of 1261100 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-Methyl-2-furoic acid’s action primarily involve the formation of arylated heterocycles . These heterocycles are valuable in various chemical reactions and industrial applications .

Action Environment

The action of 3-Methyl-2-furoic acid can be influenced by various environmental factors. For instance, the temperature and contact time can affect the efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the compound’s stability and efficacy may be influenced by the presence of other chemicals in the reaction environment .

Propiedades

IUPAC Name |

3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYIQEFWGSXIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196047 | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-furoic acid | |

CAS RN |

4412-96-8 | |

| Record name | 3-Methylfuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4412-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4412-96-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JP68392HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

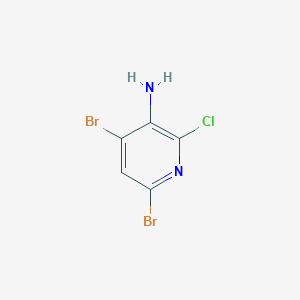

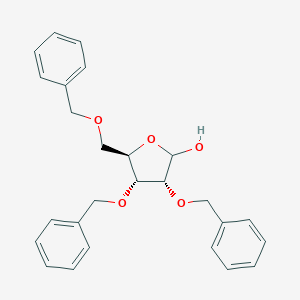

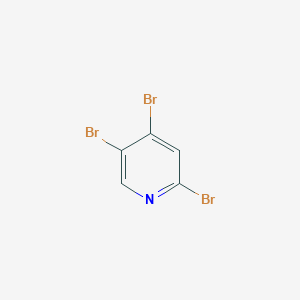

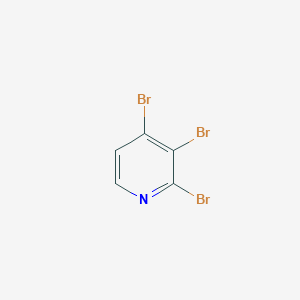

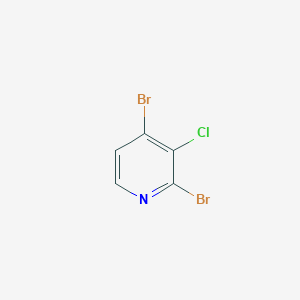

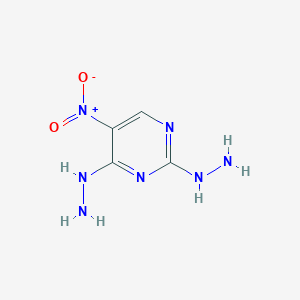

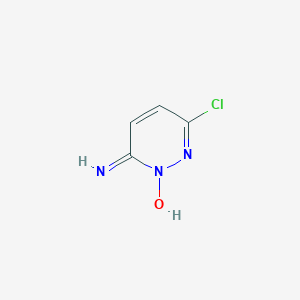

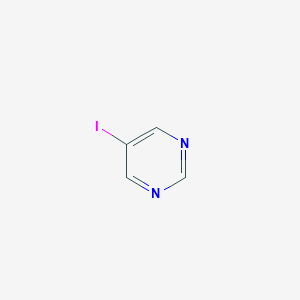

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 3-Methyl-2-furoic acid in organic synthesis?

A: 3-Methyl-2-furoic acid serves as a versatile building block in synthesizing complex molecules. One notable application involves its use as a starting material for preparing enantiopure dihydropyranones. This process involves a stereoselective Birch reduction using a chiral auxiliary, followed by oxidative cleavage and aldol ring closure. The flexibility of this synthetic route allows for the incorporation of various electrophiles and subsequent derivatization of the dihydropyranone, highlighting the versatility of 3-methyl-2-furoic acid in synthetic chemistry.

Q2: How does the presence of a C-3 methyl group influence the stereoselective reduction of 2-furoic acid derivatives?

A: Research indicates that the C-3 methyl group plays a crucial role in achieving high levels of diastereoselectivity during the Birch reduction of 2-furoic acid derivatives. This enhanced selectivity is attributed to the steric influence of the methyl group, which directs the approach of the reducing agent and favors the formation of a specific stereoisomer. This finding highlights the importance of structural modifications in controlling the stereochemical outcome of reactions involving 3-methyl-2-furoic acid.

Q3: Can 3-Methyl-2-furoic acid be utilized in the synthesis of natural products?

A: Yes, 3-methyl-2-furoic acid has proven valuable in synthesizing (+)-nemorensic acid, a naturally occurring compound. The synthetic route involves a nine-step process starting from commercially available 3-methyl-2-furoic acid. A key step in this synthesis is the stereoselective Birch reduction, again highlighting the significance of this reaction in manipulating 3-methyl-2-furoic acid.

Q4: What is the significance of 3-Methyl-2-furoic acid in biofuel production?

A: 3-Methyl-2-furoic acid has been identified as a significant degradation product during the dilute sulfuric acid pretreatment of corn stover, a crucial step in biofuel production. Understanding the degradation profile of non-lignin constituents like 3-methyl-2-furoic acid is essential for optimizing the pretreatment process and maximizing the yield of fermentable sugars for biofuel production.

Q5: Are there any established analytical methods for identifying and quantifying 3-Methyl-2-furoic acid?

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) have been successfully employed to separate and identify 3-methyl-2-furoic acid alongside other degradation products from pretreated corn stover. These techniques are valuable tools for monitoring the presence and concentration of 3-methyl-2-furoic acid in complex mixtures, contributing to the development and optimization of biofuel production processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.